molecular formula C19H16O8 B12114062 8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid CAS No. 610275-90-6

8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid

Cat. No.: B12114062
CAS No.: 610275-90-6
M. Wt: 372.3 g/mol
InChI Key: YCTHZZOFDKVPKZ-UHFFFAOYSA-N
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Description

The compound 8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid (hereafter referred to as the target compound) is a polycyclic molecule featuring a pyrazole core substituted with two benzodioxin-carboxylic acid groups and a chlorinated benzodioxol moiety. Its molecular formula is C₂₈H₂₁ClN₂O₈, with a molecular weight of 548.932 g/mol and an XlogP value of 4.7, indicating significant lipophilicity .

Properties

CAS No.

610275-90-6

Molecular Formula

C19H16O8

Molecular Weight

372.3 g/mol

IUPAC Name

8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid

InChI

InChI=1S/C19H16O8/c20-18(21)12-2-10(16-14(4-12)6-24-8-26-16)1-11-3-13(19(22)23)5-15-7-25-9-27-17(11)15/h2-5H,1,6-9H2,(H,20,21)(H,22,23)

InChI Key

YCTHZZOFDKVPKZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)C(=O)O)CC3=CC(=CC4=C3OCOC4)C(=O)O)OCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxin ring . Subsequent carboxylation reactions introduce the carboxylic acid groups at the desired positions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzodioxin-6-carboxylic acid, 8,8’-methylenebis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4H-1,3-Benzodioxin-6-carboxylic acid, 8,8’-methylenebis- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4H-1,3-Benzodioxin-6-carboxylic acid, 8,8’-methylenebis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For example, in biological systems, it may interact with cellular receptors to exert antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

8-Formyl-4H-1,3-benzodioxine-6-carboxylic acid
  • Molecular Formula : C₁₀H₈O₅
  • Key Differences : Replaces the methyl-benzodioxin-carboxy group with a formyl group (-CHO) at position 6.
  • This substitution may enhance solubility in polar solvents but reduce membrane permeability .
6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid
  • Molecular Formula : C₉H₇FO₄
  • Key Differences : Features a fluorine atom at position 6 instead of a hydrogen.
  • Impact: Fluorine’s electronegativity increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to non-fluorinated analogs. The fluorine atom may also improve metabolic stability and binding affinity in biological systems, a common strategy in drug design .
(6-Nitro-4H-1,3-benzodioxin-8-yl)methyl 4-(1,3-benzothiazol-2-yl)butanoate
  • Molecular Formula : C₂₁H₁₉N₃O₆S
  • Key Differences: Substitutes the carboxylic acid with a nitro group (-NO₂) and an ester-linked benzothiazole moiety.
  • Impact : The nitro group is strongly electron-withdrawing, reducing electron density on the benzodioxin ring and altering reactivity. The ester group decreases hydrogen-bonding capacity compared to carboxylic acids, likely increasing logP and reducing solubility in aqueous media .

Physicochemical Properties

Compound Molecular Weight (g/mol) XlogP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 548.932 4.7 2 9
8-Formyl-4H-1,3-benzodioxine-6-carboxylic acid 208.169 ~2.5* 1 5
6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid 198.15 ~2.8* 1 4
(6-Nitro-4H-1,3-benzodioxin-8-yl)methyl ester 449.46 ~3.5* 0 6

*Note: Predicted XlogP values based on structural analogs.

  • Key Trends: The target compound’s high molecular weight and logP suggest suitability for hydrophobic environments (e.g., membrane-bound targets). Fluorinated and formyl derivatives exhibit lower logP values, favoring aqueous solubility. Nitro-substituted esters lack hydrogen bond donors, limiting interactions with polar biological targets.
Target Compound
  • Synthesis Challenges : Likely requires multi-step protection/deprotection strategies for carboxylic acid groups and regioselective substitution of the chlorinated benzodioxol ring.
Fluorinated Analog ()
  • Applications : Fluorine substitution is common in medicinal chemistry to enhance metabolic stability and target binding. For example, (3E)-5-fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2,3-dione 3-oxime shows protein interactions relevant to DrugBank targets .
Ester Derivatives ()
  • Utility: Esters are often prodrug forms, improving oral bioavailability.

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